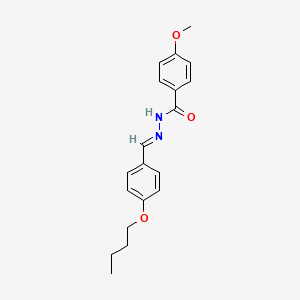

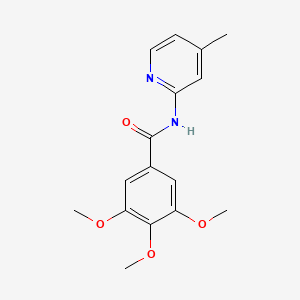

![molecular formula C15H13FN4O2 B5510480 8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives by condensation, followed by hydrogenolysis and reaction with propargyl bromide, highlighting the methodological diversity in synthesizing quinoline compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) demonstrated the synthesis of quinoxaline and 1,3,4-oxadiazole derivatives, emphasizing the importance of quinoxalines and oxadiazoles in medicinal chemistry (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a critical role in their biological activity. Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, where the molecular and crystal structures were defined and described, showcasing the significance of structural analysis in drug design (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their broad spectrum of biological activities. Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, illustrating the chemical diversity and potential therapeutic applications of these compounds (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Aplicaciones Científicas De Investigación

Antimycobacterial Evaluation

A study by Dinakaran et al. (2008) involved the synthesis and evaluation of novel derivatives for antimycobacterial activity. The synthesized compounds were tested against various strains of Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. The most active compound exhibited substantial bacterial load reduction in lung and spleen tissues, highlighting the potential of such derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Fluorescent Derivative Synthesis

Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic groups. This research focuses on the development of compounds that could be used in biochemistry and medicine for studying biological systems, highlighting the versatility of quinoline derivatives in scientific research (Gracheva, Kovel'man, & Tochilkin, 1982).

Antibacterial Activity of Quinolone Derivatives

Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials incorporating thiazolopyrazine. These compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of quinoline derivatives in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).

Synthesis and Characterization of Novel Derivatives

Adimule et al. (2014) conducted a study on the synthesis of novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, exploring their antibacterial and anticancer properties. This work exemplifies the ongoing efforts to develop new compounds with potential therapeutic applications, demonstrating the significance of quinoline derivatives in medicinal chemistry (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).

GABAA/Benzodiazepine Receptor Activity

Tenbrink et al. (1994) explored a new series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their high affinity binding to the GABAA/benzodiazepine receptor. This study provides insight into the role of quinoline derivatives in neurological research, potentially contributing to the development of new therapeutic agents for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-18-19-13(22-9)8-20(2)15(21)12-7-6-10-4-3-5-11(16)14(10)17-12/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWWLCENOSJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

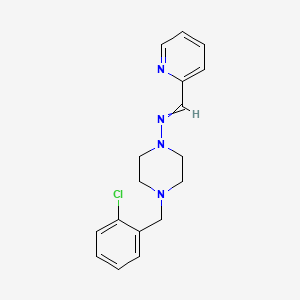

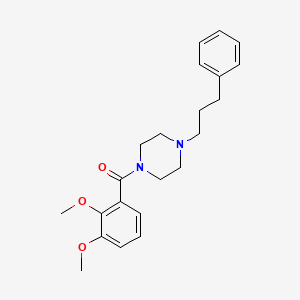

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

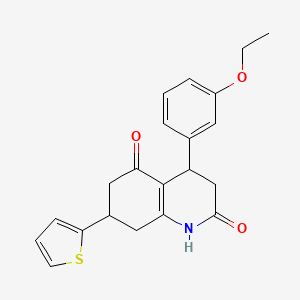

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

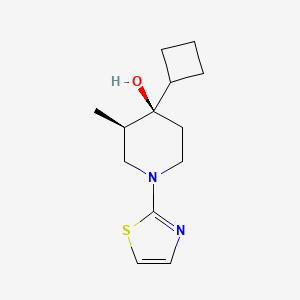

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)